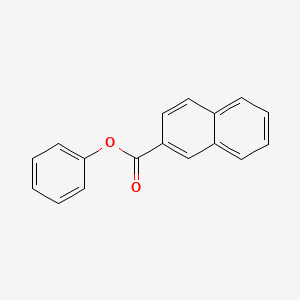
Phenyl naphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl naphthalene-2-carboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl group attached to the naphthalene ring system through a carboxylate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl naphthalene-2-carboxylate can be synthesized through several methods, including esterification reactions. One common method involves the reaction of naphthalene-2-carboxylic acid with phenol in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide. The reaction typically occurs under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or Lewis acids can be employed to accelerate the esterification reaction. The use of high-purity starting materials and controlled reaction conditions ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Phenyl naphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalene rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of naphthalene-2-carboxylic acid or phenyl naphthoquinone.
Reduction: Formation of phenyl naphthalene-2-methanol.
Substitution: Formation of halogenated phenyl naphthalene-2-carboxylates.
Scientific Research Applications
Phenyl naphthalene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of phenyl naphthalene-2-carboxylate involves its interaction with molecular targets through its aromatic and ester functional groups. The compound can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Phenyl naphthalene-2-carboxylate can be compared with other aromatic esters such as:
Phenyl benzoate: Similar ester linkage but with a benzene ring instead of a naphthalene ring.
Naphthyl acetate: Similar naphthalene ring but with an acetate ester group.
Phenyl salicylate: Contains both phenyl and ester groups but with a hydroxyl group on the aromatic ring.
Uniqueness: this compound is unique due to its combination of a phenyl group and a naphthalene ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
82408-29-5 |
|---|---|
Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
phenyl naphthalene-2-carboxylate |
InChI |
InChI=1S/C17H12O2/c18-17(19-16-8-2-1-3-9-16)15-11-10-13-6-4-5-7-14(13)12-15/h1-12H |
InChI Key |
XBDNVPPAQQNVBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















